molecular formula C27H23N3O2 B2388166 (9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 865613-06-5

(9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Cat. No.: B2388166
CAS No.: 865613-06-5
M. Wt: 421.5
InChI Key: BIMUHXBKVWHZMO-RWPZCVJISA-N
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Description

This compound is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings . It has been modified with a maleimide group, which is a type of imide, a functional group featuring two acyl groups bound to nitrogen . The compound also features a dimethylamino group attached to a benzylidene group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would feature a large, planar anthracene core, with various functional groups attached. These groups would likely influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The anthracene core could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The maleimide group could undergo reactions typical of imides, such as hydrolysis or reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic anthracene core and the polar maleimide and dimethylamino groups could influence its solubility, melting point, boiling point, and other physical properties .

Scientific Research Applications

Supramolecular Chemistry

Anthracene derivatives have been explored for their ability to form supramolecular structures through weak intermolecular π-π interactions and C-H···O hydrogen bonds. These interactions facilitate the formation of three-dimensional supramolecules, which have implications for the development of novel materials and molecular recognition processes (Hashimoto et al., 1999).

Anticancer and Antimalarial Activities

Substituted anthracene-9,10-dione derivatives have been synthesized and evaluated for their anticancer and antimalarial activities. These compounds exhibit promising IC50 values against L1210 leukemia cells and Plasmodium falciparum, suggesting potential therapeutic applications (Hua et al., 2002).

DNA-binding Properties

The synthesis of anthracene-9,10-dione derivatives related to the anti-cancer drugs Ametantrone and Mitoxantrone has been reported, highlighting their potential for lower cardiotoxicities based on theoretical calculations. These compounds' DNA-binding properties could offer insights into designing safer anticancer therapies (Morley & Furlong, 2006).

Luminescent Sensors

Anthracene-9,10-dione derivatives have been utilized as luminescent sensors for oxoacids, demonstrating the ability to encapsulate hydronium ions and significantly enhance luminescent intensity upon complexation. This application shows the versatility of anthracene derivatives in sensor technology (Young et al., 1997).

Cytotoxic Activity

Aminoanthraquinones, synthesized through various chemical transformations, have shown strong cytotoxic activity against breast and liver cancer cell lines, underscoring the potential of anthracene derivatives in cancer treatment (Nor et al., 2013).

Properties

IUPAC Name

17-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-29(2)17-13-11-16(12-14-17)15-28-30-26(31)24-22-18-7-3-4-8-19(18)23(25(24)27(30)32)21-10-6-5-9-20(21)22/h3-15,22-25H,1-2H3/b28-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMUHXBKVWHZMO-RWPZCVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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